2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes an amino group, a phenyl group, and two thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the thiazole intermediate.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the amino-thiazole intermediate with a suitable thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where the thioether intermediate reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the thiazole rings or the acetamide group, leading to the formation of different reduced products.
Substitution: The amino and phenyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be facilitated by reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thiazole rings or the acetamide group.
Scientific Research Applications
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to various biological effects, depending on the specific targets involved. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((5-amino-4-methylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzothiazol-2-yl)acetamide: Contains a benzothiazole ring instead of a thiazole ring.
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-4-yl)acetamide: The thiazole ring is substituted at a different position.
Uniqueness
The uniqueness of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS3/c15-12-11(9-4-2-1-3-5-9)18-14(22-12)21-8-10(19)17-13-16-6-7-20-13/h1-7H,8,15H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVPCRKEYZXEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NC3=NC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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